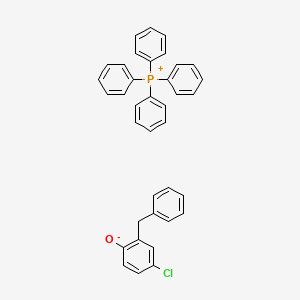
2-benzyl-4-chlorophenolate;tetraphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-chlorophenolate;tetraphenylphosphanium is a chemical compound that combines the properties of 2-benzyl-4-chlorophenol and tetraphenylphosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-chlorophenolate;tetraphenylphosphanium typically involves the reaction of 2-benzyl-4-chlorophenol with tetraphenylphosphonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-chlorophenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may produce different phenolic compounds, while substitution reactions can yield a variety of substituted phenol derivatives .
Applications De Recherche Scientifique
2-Benzyl-4-chlorophenolate;tetraphenylphosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-benzyl-4-chlorophenolate;tetraphenylphosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-4-chlorophenol: A related compound with similar chemical properties but without the tetraphenylphosphanium component.
Tetraphenylphosphonium chloride: Another related compound that shares the tetraphenylphosphanium moiety but lacks the 2-benzyl-4-chlorophenol structure.
Uniqueness
2-Benzyl-4-chlorophenolate;tetraphenylphosphanium is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
94230-96-3 |
|---|---|
Formule moléculaire |
C37H30ClOP |
Poids moléculaire |
557.1 g/mol |
Nom IUPAC |
2-benzyl-4-chlorophenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C13H11ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-20H;1-7,9,15H,8H2/q+1;/p-1 |
Clé InChI |
WCDYIPKAQFERJP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)


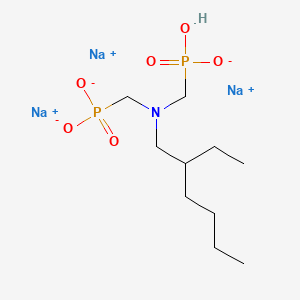
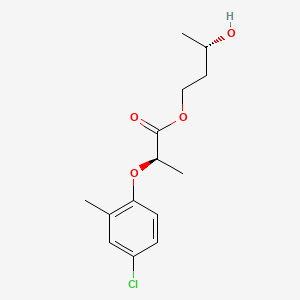
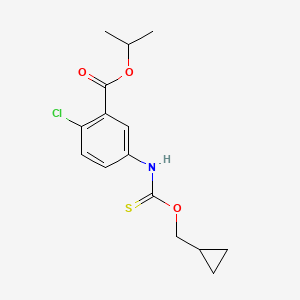

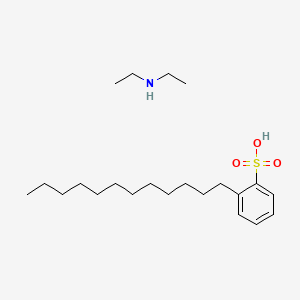



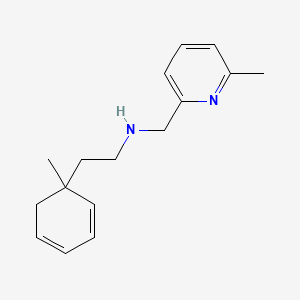
![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
